molecular formula C14H18O4 B13821141 Isophthalic acid, dipropyl ester CAS No. 3143-06-4

Isophthalic acid, dipropyl ester

Cat. No.: B13821141
CAS No.: 3143-06-4
M. Wt: 250.29 g/mol
InChI Key: FZNKCFJDFGDMKU-UHFFFAOYSA-N
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Description

Isophthalic acid dipropyl ester is an organic compound derived from isophthalic acid. It is an ester formed by the reaction of isophthalic acid with propanol. This compound is known for its applications in various industrial processes, particularly in the production of polymers and resins. Its chemical structure consists of a benzene ring with two ester groups attached at the meta positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isophthalic acid dipropyl ester typically involves the esterification of isophthalic acid with propanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction can be represented as follows:

Isophthalic Acid+2PropanolIsophthalic Acid Dipropyl Ester+2Water\text{Isophthalic Acid} + 2 \text{Propanol} \rightarrow \text{Isophthalic Acid Dipropyl Ester} + 2 \text{Water} Isophthalic Acid+2Propanol→Isophthalic Acid Dipropyl Ester+2Water

Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors where isophthalic acid and propanol are mixed in the presence of a catalyst. The reaction mixture is heated to facilitate the esterification process, and the water produced is continuously removed to drive the reaction to completion. The resulting ester is then purified through distillation or other separation techniques.

Types of Reactions:

    Hydrolysis: Isophthalic acid dipropyl ester can undergo hydrolysis in the presence of an acid or base to yield isophthalic acid and propanol.

    Transesterification: This ester can react with other alcohols in the presence of a catalyst to form different esters.

    Oxidation: Under certain conditions, the ester groups can be oxidized to form carboxylic acids.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Hydrolysis: Isophthalic acid and propanol.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation: Isophthalic acid.

Scientific Research Applications

Isophthalic acid dipropyl ester has several applications in scientific research and industry:

    Polymer Production: It is used as a monomer in the synthesis of polyesters and other polymers.

    Plasticizers: The compound is used to improve the flexibility and durability of plastics.

    Coatings: It is utilized in the formulation of coatings and resins for various industrial applications.

    Biomedical Research: The ester is studied for its potential use in drug delivery systems and other biomedical applications.

Mechanism of Action

The mechanism of action of isophthalic acid dipropyl ester primarily involves its ability to undergo esterification and transesterification reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions. The ester groups in the compound can interact with various molecular targets, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

    Phthalic Acid Dipropyl Ester: Similar in structure but with ester groups at the ortho positions.

    Terephthalic Acid Dipropyl Ester: Similar in structure but with ester groups at the para positions.

Uniqueness: Isophthalic acid dipropyl ester is unique due to the meta positioning of its ester groups, which imparts distinct chemical and physical properties compared to its ortho and para counterparts. This positioning affects its reactivity and the types of polymers and resins it can form.

Properties

CAS No.

3143-06-4

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

dipropyl benzene-1,3-dicarboxylate

InChI

InChI=1S/C14H18O4/c1-3-8-17-13(15)11-6-5-7-12(10-11)14(16)18-9-4-2/h5-7,10H,3-4,8-9H2,1-2H3

InChI Key

FZNKCFJDFGDMKU-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)C(=O)OCCC

Origin of Product

United States

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